![molecular formula C22H28N2O2 B6599880 rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans CAS No. 2059910-21-1](/img/structure/B6599880.png)
rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans
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Overview
Description
Rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans (Rt-BzPPC) is an organic compound with a unique chemical structure. It is a type of carbamate, a derivative of an amide, and belongs to the class of compounds known as tert-butyl carbamates. Rt-BzPPC has been studied extensively for its potential applications in scientific research.
Mechanism of Action
Rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes. By inhibiting AChE, this compound increases the levels of acetylcholine in the body, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to reduce the levels of amyloid-beta peptide, which is associated with the disease. It has also been shown to have antioxidant and anti-inflammatory properties, and has been studied for its potential use in the treatment of cancer.
Advantages and Limitations for Lab Experiments
Rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans has several advantages for use in laboratory experiments. It is a relatively stable compound, and has a wide range of potential applications. In addition, it is relatively easy to synthesize and can be stored for long periods of time without degrading. However, there are some limitations to its use in laboratory experiments. This compound is not water soluble, so it must be dissolved in a solvent such as dimethylformamide (DMF) in order to be used in experiments. In addition, it is not very soluble in organic solvents, so it must be used in very small amounts in order to achieve the desired results.
Future Directions
There are several potential future directions for the use of rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans. It is being studied for its potential use in the treatment of Alzheimer’s disease, as well as its potential use in cancer therapy. In addition, it is being studied for its potential use in the treatment of other neurological disorders, such as Parkinson’s disease. It is also being studied for its potential use in the treatment of other diseases, such as diabetes, as well as its potential use as an antioxidant and anti-inflammatory agent. Finally, it is being studied for its potential use in the development of new drugs and drug delivery systems.
Synthesis Methods
Rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans can be synthesized from the reaction of tert-butyl carbamate and 1-benzyl-4-phenylpyrrolidin-3-yl chloride in a solvent such as dimethylformamide (DMF). The reaction is catalyzed by a base, such as sodium hydroxide, and yields this compound as the final product.
Scientific Research Applications
Rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to reduce the levels of amyloid-beta peptide, which is associated with the disease.
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-20-16-24(14-17-10-6-4-7-11-17)15-19(20)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODPLMKUZITHHK-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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